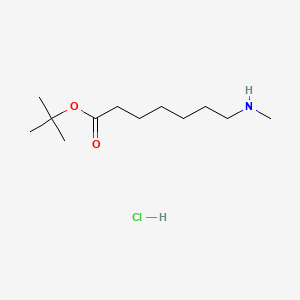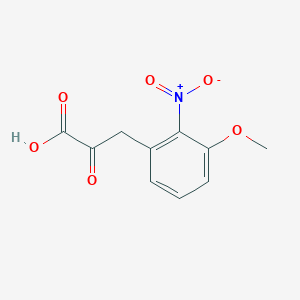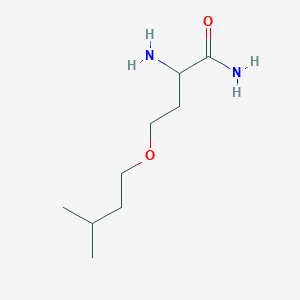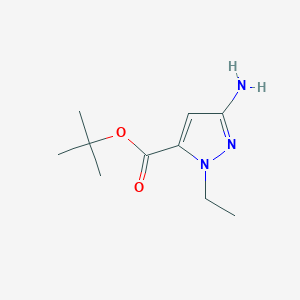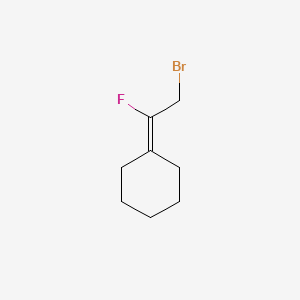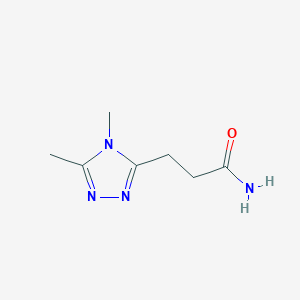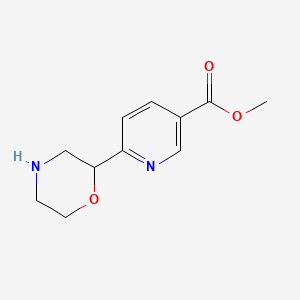
2-Chloro-6-(2-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a hydroxyethyl group at the sixth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-hydroxyethyl)phenol typically involves the chlorination of 2-hydroxyethylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 2-hydroxyethylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyethylphenol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chloro-6-(2-formyl)phenol or 2-Chloro-6-(2-carboxyethyl)phenol.
Reduction: 2-Hydroxyethylphenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyethyl group can undergo oxidation or reduction. These reactions enable the compound to form various derivatives with distinct biological and chemical properties. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(2-hydroxyethyl)phenol: Similar structure but with the chloro group at the fourth position.
2-Bromo-6-(2-hydroxyethyl)phenol: Bromine instead of chlorine at the second position.
2-Chloro-6-(2-methoxyethyl)phenol: Methoxyethyl group instead of hydroxyethyl at the sixth position.
Uniqueness
2-Chloro-6-(2-hydroxyethyl)phenol is unique due to the specific positioning of the chloro and hydroxyethyl groups, which confer distinct reactivity and properties. This unique structure allows for selective reactions and the formation of specific derivatives that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,10-11H,4-5H2 |
Clé InChI |
YIASZOLUIUKGAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


